molecular formula C11H14O2S B2932602 4,6-Dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid CAS No. 1343425-36-4

4,6-Dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid

Cat. No.: B2932602
CAS No.: 1343425-36-4
M. Wt: 210.29
InChI Key: CRZFQBIPIXTJQU-UHFFFAOYSA-N
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Description

4,6-Dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid is a complex organic compound belonging to the benzothiophene family. This compound features a fused benzene and thiophene ring system, which is substituted with methyl groups and a carboxylic acid functional group. Due to its unique structure, it has garnered interest in various scientific research fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid typically involves multi-step organic reactions. One common approach is the cyclization of appropriately substituted thiophenes or benzothiophenes under acidic or basic conditions. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the cyclization process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow chemistry and advanced purification techniques, such as column chromatography or crystallization, can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 4,6-Dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and hydrogen peroxide (H₂O₂). These reactions typically occur under acidic or neutral conditions.

  • Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a metal catalyst, such as palladium on carbon (Pd/C), or using chemical reductants like lithium aluminum hydride (LiAlH₄).

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as halides or alkoxides, under suitable reaction conditions.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products can be further utilized in various chemical and pharmaceutical applications.

Scientific Research Applications

Chemistry: In chemistry, 4,6-Dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid serves as a versatile intermediate for the synthesis of more complex molecules

Biology: In biological research, this compound has been studied for its potential biological activities. It has shown promise in various assays, including antimicrobial, antifungal, and anticancer activities. Its ability to interact with biological targets makes it a candidate for drug development.

Medicine: The medicinal applications of this compound are being explored, particularly in the development of new therapeutic agents

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism by which 4,6-Dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds with biological molecules, while the benzothiophene core can interact with various enzymes and receptors. These interactions can modulate biological processes, leading to the observed biological activities.

Comparison with Similar Compounds

  • Benzothiophene-2-carboxylic acid: This compound lacks the methyl groups present in 4,6-Dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid, resulting in different chemical and biological properties.

  • Indole derivatives: These compounds share structural similarities with benzothiophenes and exhibit various biological activities, such as antiviral, anti-inflammatory, and anticancer properties.

  • Benzofuran derivatives: These compounds have a similar fused ring system but lack the sulfur atom found in benzothiophenes, leading to distinct chemical behavior.

Uniqueness: this compound stands out due to its specific substitution pattern and the presence of both methyl groups and a carboxylic acid functional group. This combination of features contributes to its unique chemical reactivity and biological activity, making it a valuable compound in scientific research and industrial applications.

Properties

IUPAC Name

4,6-dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2S/c1-6-3-7(2)8-5-10(11(12)13)14-9(8)4-6/h5-7H,3-4H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRZFQBIPIXTJQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(C2=C(C1)SC(=C2)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1343425-36-4
Record name 4,6-dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid
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